2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2,6-dimethylphenyl)acetamide
Overview
Description
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2,6-dimethylphenyl)acetamide is a complex organic compound that features a benzodioxole moiety, a piperazine ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2,6-dimethylphenyl)acetamide typically involves multiple steps:
Formation of Benzodioxole: The benzodioxole ring is synthesized by cyclizing catechol with dichloromethane under basic conditions.
Piperazine Derivative: The benzodioxole derivative is then reacted with piperazine to form the piperazine-benzodioxole intermediate.
Acetamide Formation: The final step involves the acylation of the piperazine-benzodioxole intermediate with 2,6-dimethylphenylacetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2,6-dimethylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Biological Studies: The compound is used in studies related to its antioxidant properties.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- Benzo[d][1,3]dioxol-5-ylmethyl chloride
- 4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid
- 2-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-N-[(1S,2S,5S)-2,5-dimethoxycyclohexyl]acetamide
Uniqueness
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2,6-dimethylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzodioxole moiety contributes to its antioxidant activity, while the piperazine ring enhances its potential as a therapeutic agent .
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-16-4-3-5-17(2)22(16)23-21(26)14-25-10-8-24(9-11-25)13-18-6-7-19-20(12-18)28-15-27-19/h3-7,12H,8-11,13-15H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNPBMSGHBBZQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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